molecular formula C11H8ClN3O4 B1408965 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine CAS No. 1643967-59-2

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine

Cat. No.: B1408965
CAS No.: 1643967-59-2
M. Wt: 281.65 g/mol
InChI Key: PXUMLNPYAFCXCX-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, methoxy, and nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like DMF.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Hydroxyl Derivatives: From the oxidation of the methoxy group.

Scientific Research Applications

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins in cellular signaling or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(3-nitrophenoxy)pyrimidine: Lacks the methoxy group, which may affect its reactivity and applications.

    5-Methoxy-4-(3-nitrophenoxy)pyrimidine:

Uniqueness

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the pyrimidine ring allows for versatile chemical modifications and a wide range of applications.

Properties

IUPAC Name

2-chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c1-18-9-6-13-11(12)14-10(9)19-8-4-2-3-7(5-8)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUMLNPYAFCXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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